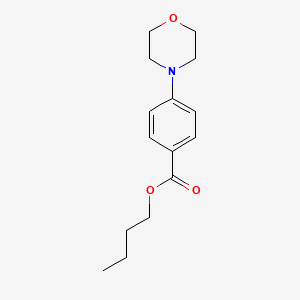

Butyl 4-morpholin-4-ylbenzoate

Description

Contextualization within Modern Organic Chemistry

In the landscape of modern organic chemistry, Butyl 4-morpholin-4-ylbenzoate belongs to the class of aromatic carboxylic acid esters. This classification is significant due to the prevalence of the benzoate (B1203000) ester motif in synthetic chemistry, materials science, and pharmacology. The compound is a derivative of 4-aminobenzoic acid (PABA), a well-known biosynthetic intermediate and a fundamental building block in the synthesis of a wide array of more complex molecules. nih.gov

The structure features a butyl ester group, which imparts specific physical properties such as lipophilicity and solubility, and a morpholine (B109124) substituent at the para position of the benzene (B151609) ring. The incorporation of a heterocyclic amine like morpholine into an aromatic system is a common strategy in organic synthesis to modulate the electronic properties and reactivity of the molecule. lookchem.com The nitrogen atom of the morpholine ring acts as an electron-donating group, influencing the reactivity of the aromatic ring in electrophilic substitution reactions and modifying the properties of the conjugated ester system.

Strategic Importance of the Morpholine-Benzoate Structural Motif in Chemical Sciences

The benzoate portion of the scaffold is equally important. Benzoic acid and its derivatives are fundamental building blocks in the synthesis of pharmaceuticals and other fine chemicals. ontosight.ai The combination of morpholine with a benzoate core creates a structural motif of significant interest. This scaffold is explored for a variety of potential applications, from the development of novel therapeutic agents with antimicrobial, antifungal, or anticancer properties to industrial uses such as corrosion inhibitors. ontosight.aiontosight.airesearchgate.net The ability to easily modify both the ester group and the substitution pattern on the aromatic ring allows for the creation of large libraries of compounds for screening and structure-activity relationship (SAR) studies. nih.gov

Current Research Trajectories and Identified Knowledge Gaps for this compound

Current research on compounds containing the morpholine-benzoate scaffold is active, with studies often focusing on the synthesis and biological evaluation of various derivatives. Research trajectories include the synthesis of related molecules like methyl 4-morpholin-4-ylbenzoate and tert-butyl 2-amino-4-morpholinobenzoate to explore their potential in different chemical and biological contexts. bldpharm.comsci-hub.st For instance, carbamate (B1207046) derivatives containing the 4-morpholinophenyl group have been investigated for potential anti-inflammatory, antimicrobial, and anticancer activities. ontosight.ai

However, a significant knowledge gap exists specifically for this compound. While the broader class of morpholine-benzoate compounds is of considerable interest, detailed scientific literature focusing exclusively on the synthesis, reactivity, and biological characterization of this specific butyl ester is sparse. epa.gov Most available information comes from chemical supplier databases rather than peer-reviewed research articles.

The primary knowledge gaps include:

Lack of Detailed Biological Screening: There is a scarcity of published data on the specific biological activities of this compound.

Limited Reactivity and Synthetic Studies: While general methods for synthesizing similar compounds exist, specific studies optimizing the synthesis of this compound or exploring its unique chemical reactivity are not readily available.

No Comparative Analysis: The influence of the butyl ester group on the compound's properties compared to other esters (e.g., methyl, ethyl) has not been systematically investigated.

Future research will likely focus on addressing these gaps by undertaking the targeted synthesis of this compound, followed by comprehensive screening for various biological activities, drawing hypotheses from the known properties of the wider morpholine-benzoate chemical class.

Data Tables

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Registry Number | 5261-45-0 epa.gov |

| Molecular Formula | C15H21NO3 epa.gov |

| Monoisotopic Mass | 263.152144 u epa.gov |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

butyl 4-morpholin-4-ylbenzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21NO3/c1-2-3-10-19-15(17)13-4-6-14(7-5-13)16-8-11-18-12-9-16/h4-7H,2-3,8-12H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQULGPWECBSAOW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC(=O)C1=CC=C(C=C1)N2CCOCC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40364390 | |

| Record name | butyl 4-morpholin-4-ylbenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40364390 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

263.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5261-45-0 | |

| Record name | butyl 4-morpholin-4-ylbenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40364390 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Route Optimization for Butyl 4 Morpholin 4 Ylbenzoate

Retrosynthetic Analysis of the Butyl 4-morpholin-4-ylbenzoate Scaffold

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. amazonaws.comub.edu For this compound, the primary disconnections are at the ester linkage and the C-N bond of the morpholine (B109124) substituent.

The most logical retrosynthetic disconnections for this compound are:

Ester Disconnection: The ester bond can be disconnected to yield 4-morpholinobenzoic acid and n-butanol. This is a standard esterification disconnection.

C-N Bond Disconnection: The bond between the morpholine nitrogen and the benzene (B151609) ring can be broken. This leads to two potential pathways:

A nucleophilic aromatic substitution (SNA_r) approach, starting with a butyl 4-halobenzoate and morpholine.

A coupling reaction approach, which also involves a halo-substituted benzene derivative and morpholine.

This analysis reveals two primary synthetic precursors: 4-morpholinobenzoic acid and a butyl 4-halobenzoate, along with the simple reagents n-butanol and morpholine.

Esterification Pathways for Benzoate (B1203000) Formation

The formation of the butyl ester is a critical step in the synthesis. This can be achieved through direct esterification of 4-morpholinobenzoic acid or by transesterification from another ester of 4-morpholinobenzoic acid.

Direct Esterification Techniques and Enhancements

Direct esterification involves the reaction of a carboxylic acid with an alcohol in the presence of an acid catalyst. libretexts.org In this case, 4-morpholinobenzoic acid would be reacted with n-butanol.

Reaction: 4-morpholinobenzoic acid + n-butanol → this compound + H₂O

To drive this reversible reaction towards the product, several techniques can be employed:

Catalyst: Strong mineral acids like sulfuric acid or p-toluenesulfonic acid are commonly used.

Water Removal: The removal of water as it is formed can shift the equilibrium to favor the ester. This can be done using a Dean-Stark apparatus or by using a dehydrating agent.

Excess Reagent: Using an excess of the more economical reagent, typically the alcohol, can also increase the yield of the ester.

| Parameter | Condition | Purpose |

| Reactants | 4-morpholinobenzoic acid, n-butanol | Formation of the ester |

| Catalyst | Sulfuric acid, p-toluenesulfonic acid | To protonate the carbonyl oxygen of the carboxylic acid, making it more electrophilic |

| Temperature | Reflux | To increase the reaction rate |

| Water Removal | Dean-Stark apparatus | To shift the equilibrium towards the product side |

Transesterification Processes for Alkyl Chain Modification

Transesterification is a process where the alkyl group of an ester is exchanged with another alkyl group from an alcohol. organic-chemistry.org This can be an alternative route if, for instance, methyl 4-morpholinobenzoate (B8396354) is more readily available. The reaction would involve heating the methyl ester with an excess of n-butanol in the presence of an acid or base catalyst. organic-chemistry.orgresearchgate.netrsc.org

Reaction: Methyl 4-morpholinobenzoate + n-butanol ⇌ this compound + Methanol (B129727)

This method can be advantageous under certain conditions, particularly if the starting ester is easily prepared or commercially available.

| Catalyst Type | Examples | Conditions |

| Acid | Sulfuric acid, p-toluenesulfonic acid | High temperatures, excess n-butanol |

| Base | Sodium methoxide, potassium carbonate | Milder conditions, sensitive to water |

| Organometallic | Tin compounds, titanates | Can offer high selectivity |

Strategies for Morpholine Ring Incorporation

The introduction of the morpholine ring onto the aromatic system is another key synthetic transformation. This is typically achieved through amination reactions on an activated aromatic ring or through modern cross-coupling methodologies.

Amination Reactions on Activated Aromatic Systems

Nucleophilic aromatic substitution (SNA_r) is a plausible route for forming the C-N bond. This reaction requires an aryl halide with electron-withdrawing groups to activate the ring towards nucleophilic attack by morpholine. A suitable substrate would be a butyl 4-halobenzoate, where the halo group is typically fluorine or chlorine.

Reaction: Butyl 4-halobenzoate + Morpholine → this compound + HX

The reaction is often carried out at elevated temperatures and may require a base to neutralize the hydrogen halide produced.

Coupling Methodologies for C-N Bond Formation

Modern cross-coupling reactions offer powerful and versatile methods for the formation of C-N bonds. The two most prominent methods for this transformation are the Buchwald-Hartwig amination and the Ullmann condensation.

Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is highly efficient for forming C-N bonds between aryl halides (or triflates) and amines. organic-chemistry.orgresearchgate.netcommonorganicchemistry.com The reaction typically employs a palladium catalyst, a phosphine (B1218219) ligand, and a base. organic-chemistry.orgresearchgate.net

Reaction: Butyl 4-bromobenzoate (B14158574) + Morpholine --(Pd catalyst, ligand, base)--> this compound

| Component | Examples | Role |

| Palladium Precatalyst | Pd(OAc)₂, Pd₂(dba)₃ | Source of the active Pd(0) catalyst |

| Ligand | BINAP, Xantphos | Stabilizes the palladium center and facilitates the catalytic cycle |

| Base | NaO_t_Bu, Cs₂CO₃ | Activates the amine and facilitates the reductive elimination step |

| Solvent | Toluene, Dioxane | Anhydrous, non-protic solvent |

Ullmann Condensation: This is a copper-catalyzed reaction that couples an aryl halide with an amine. wikipedia.orgnih.govorganic-chemistry.org Traditional Ullmann conditions often require high temperatures and stoichiometric amounts of copper. wikipedia.org However, modern modifications utilize catalytic amounts of copper with various ligands, allowing for milder reaction conditions. nih.govmdpi.comnih.gov

Reaction: Butyl 4-iodobenzoate (B1621894) + Morpholine --(Cu catalyst, ligand, base)--> this compound

| Component | Examples | Role |

| Copper Catalyst | CuI, Cu₂O | The active catalyst for the C-N bond formation |

| Ligand | Proline, Phenanthroline | Accelerates the reaction and improves yields |

| Base | K₂CO₃, Cs₂CO₃ | To neutralize the HX formed |

| Solvent | DMF, NMP | High-boiling polar aprotic solvents |

Catalytic Approaches in this compound Synthesis

The efficiency and selectivity of the esterification process to yield this compound are significantly enhanced by the use of catalysts. Both homogeneous and heterogeneous catalytic systems have been explored for similar esterification reactions, alongside emerging organocatalytic and biocatalytic pathways.

Homogeneous and Heterogeneous Catalysis

The classical Fischer-Speier esterification, which involves heating a carboxylic acid and an alcohol in the presence of an acid catalyst, serves as the foundational method for synthesizing this compound. masterorganicchemistry.commasterorganicchemistry.comorganic-chemistry.org

Homogeneous Catalysis: Strong mineral acids such as sulfuric acid (H₂SO₄) and hydrochloric acid (HCl), as well as organic acids like p-toluenesulfonic acid (p-TsOH), are commonly employed as homogeneous catalysts. masterorganicchemistry.comoperachem.com These catalysts protonate the carbonyl oxygen of the 4-morpholinobenzoic acid, increasing the electrophilicity of the carbonyl carbon and facilitating nucleophilic attack by butanol. masterorganicchemistry.com The reaction is an equilibrium process, and to drive it towards the formation of the ester, an excess of butanol is often used, or water is removed as it is formed. masterorganicchemistry.comoperachem.com For instance, a typical procedure involves dissolving the carboxylic acid in an excess of the alcohol (which also acts as the solvent) and adding a catalytic amount of the acid, followed by heating under reflux. operachem.com

Heterogeneous Catalysis: To overcome the challenges associated with the separation and recovery of homogeneous catalysts, solid acid catalysts have been investigated for esterification reactions. Materials like montmorillonite (B579905) K10 clay activated with orthophosphoric acid have shown efficacy in the solvent-free esterification of substituted benzoic acids. wikipedia.org These heterogeneous catalysts offer advantages such as ease of separation from the reaction mixture, potential for reuse, and reduced environmental impact. For example, phosphoric acid-modified montmorillonite K-10 clay has been used as an efficient catalyst for the esterification of aromatic carboxylic acids with alcohols under solvent-free conditions, with catalyst loadings around 10 wt%. wikipedia.org Zirconium oxide has also been used as a solid acid catalyst in esterification reactions. psu.edu

A comparative overview of catalysts used in the esterification of benzoic acid derivatives is presented in Table 1.

Table 1: Comparison of Catalysts for the Esterification of Benzoic Acid Derivatives with Alcohols

| Catalyst Type | Catalyst Example | Substrates | Reaction Conditions | Yield (%) | Reference |

|---|---|---|---|---|---|

| Homogeneous | H₂SO₄ | Benzoic acid, Methanol | 65°C, until completion | 90 | operachem.com |

| Homogeneous | p-Toluenesulfonic acid | D-Tartaric acid, Benzyl (B1604629) alcohol | Reflux in benzene, 20 h | 96 | operachem.com |

| Heterogeneous | Phosphoric acid modified Montmorillonite K-10 | Benzoic acid, Methanol | Reflux, 5 h, solvent-free | High | wikipedia.org |

Organocatalytic and Biocatalytic Pathways (non-clinical)

In the quest for milder and more selective synthetic methods, organocatalysis and biocatalysis have emerged as powerful alternatives to traditional metal- or acid-catalyzed reactions.

Organocatalysis: N-Heterocyclic carbenes (NHCs) have been identified as effective organocatalysts for the oxidative esterification of aldehydes. d-nb.infonih.govresearchgate.netmdpi.commdpi.com While this approach is not a direct esterification of a carboxylic acid, it represents a potential alternative route where a suitable aldehyde precursor could be used. For instance, the combination of an NHC catalyst and a co-catalyst like benzoic acid can facilitate the efficient transformation of a wide range of aldehydes into esters at low catalyst loadings. d-nb.inforesearchgate.net This cooperative catalysis enhances the reaction efficiency, particularly for sterically hindered substrates. d-nb.info

Biocatalysis: Lipases are enzymes that can catalyze the formation of ester bonds with high selectivity under mild conditions. nih.gov Lipase-catalyzed kinetic resolution is a well-established method for obtaining enantiomerically pure compounds. nih.gov For the synthesis of this compound, a lipase (B570770) could potentially be used to catalyze the esterification of 4-morpholinobenzoic acid with butanol. The use of biocatalysts is particularly advantageous when dealing with sensitive functional groups that might not be compatible with harsh acidic conditions. For example, Candida antarctica lipase A has demonstrated excellent activity and enantiodiscrimination in the resolution of cyclic amino esters. nih.gov While direct biocatalytic synthesis of the title compound is not widely reported, studies on the lipase-catalyzed esterification of similar aromatic acids, like benzoic acid with glycerol, highlight the feasibility of this approach. mdpi.com

Green Chemistry Principles in Synthetic Design

The application of green chemistry principles to the synthesis of this compound aims to reduce the environmental impact of the chemical process through careful selection of solvents and maximization of reaction efficiency.

Solvent Selection and Alternative Media (e.g., ionic liquids, supercritical fluids)

The choice of solvent is a critical aspect of green synthetic design. Traditional organic solvents are often volatile, flammable, and toxic.

Ionic Liquids (ILs): Ionic liquids, which are salts with low melting points, have been explored as green solvents and catalysts for esterification reactions. core.ac.ukresearchgate.netnih.govatlantis-press.comscirp.org Their negligible vapor pressure, high thermal stability, and tunable properties make them attractive alternatives to conventional solvents. core.ac.uk HSO₃-functionalized Brønsted acidic ionic liquids can act as both the solvent and the catalyst, leading to high conversions in the esterification of aromatic acids with alcohols like butanol. core.ac.ukresearchgate.net For example, using 1-(3-sulfonic acid) propyl-3-methylimidazolium hydrogen sulfate (B86663) as a dual solvent-catalyst for the esterification of benzoic acid with 1-butanol (B46404) at 100°C for 14 hours can yield the corresponding ester in over 90% conversion. core.ac.uk A key advantage is the ease of product separation and the potential for catalyst/solvent recycling. core.ac.ukresearchgate.net

Supercritical Fluids (SCFs): Supercritical carbon dioxide (scCO₂) is another promising green solvent for chemical reactions. psu.edumdpi.commrforum.comdtic.milresearchgate.net It is non-toxic, non-flammable, and its solvent properties can be tuned by adjusting pressure and temperature. psu.edumrforum.com Esterification reactions have been successfully carried out in scCO₂, and in some cases, higher conversion rates have been observed compared to conventional organic solvents. psu.edu The use of scCO₂ facilitates easy separation of the product and catalyst from the solvent, as the CO₂ can be returned to a gaseous state by reducing the pressure. mrforum.com For instance, the lipase-catalyzed esterification of oleic acid with methanol showed a significant increase in yield when conducted in scCO₂ compared to solvent-free or hexane-based systems. mdpi.com

Atom Economy and Reaction Efficiency Considerations

Atom Economy: A key principle of green chemistry is maximizing the incorporation of all materials used in the process into the final product. The atom economy of a reaction is calculated as the ratio of the molecular weight of the desired product to the sum of the molecular weights of all reactants, expressed as a percentage. wikipedia.orgyoutube.com For the ideal Fischer esterification of 4-morpholinobenzoic acid with butanol, the only byproduct is water.

The calculation for the atom economy of this reaction is as follows:

Molecular weight of 4-morpholinobenzoic acid (C₁₁H₁₃NO₃): 207.23 g/mol

Molecular weight of butanol (C₄H₁₀O): 74.12 g/mol

Molecular weight of this compound (C₁₅H₂₁NO₃): 263.33 g/mol

Molecular weight of water (H₂O): 18.02 g/mol

Atom Economy = (Molecular weight of this compound) / (Molecular weight of 4-morpholinobenzoic acid + Molecular weight of butanol) x 100% Atom Economy = (263.33) / (207.23 + 74.12) x 100% ≈ 93.5%

This high atom economy indicates that the direct esterification is an efficient process in terms of incorporating reactant atoms into the desired product.

Reaction Mass Efficiency (RME): While atom economy is a theoretical measure, Reaction Mass Efficiency provides a more practical assessment by considering the actual masses of reactants used to produce a given mass of product. It is calculated as (mass of product) / (total mass of reactants) x 100%. To achieve a high RME, it is crucial to optimize reaction conditions to maximize the yield and minimize the use of excess reagents.

Stereoselective Synthesis of this compound Analogues (if relevant for chiral derivatives)

While this compound itself is not chiral, the introduction of substituents on the morpholine ring can create stereocenters, leading to chiral analogues. The synthesis of such analogues with high stereocontrol is an important area of research, particularly for applications in medicinal chemistry.

Numerous strategies have been developed for the stereoselective synthesis of substituted morpholines. rsc.orgnih.govrsc.orgacs.orgnih.govsemanticscholar.orgrsc.orgresearchgate.netresearchgate.net These methods often employ chiral starting materials or chiral catalysts to control the stereochemical outcome.

Synthesis of Chiral 2-Substituted Morpholine Analogues: Asymmetric hydrogenation of 2-substituted dehydromorpholines using a rhodium catalyst with a large bite angle bisphosphine ligand has been shown to produce a variety of 2-substituted chiral morpholines in high yields and excellent enantioselectivities (up to 99% ee). nih.govsemanticscholar.orgrsc.orgresearchgate.net These chiral morpholine precursors could then be N-arylated with a suitable benzoic acid derivative and subsequently esterified to yield chiral analogues of this compound.

Synthesis of Chiral 3-Substituted Morpholine Analogues: Chiral 3-substituted morpholines can be synthesized from serine enantiomers. rsc.orgrsc.org The synthesis involves the use of the amino acid as a chiral template to construct the morpholine ring. For example, (R)- or (S)-N-benzylserine can be used as a starting material to produce the corresponding chiral 3-substituted morpholines. rsc.org Another approach involves the diastereoselective and diastereoconvergent synthesis starting from tosyl-oxazetidine and α-formyl carboxylates. acs.org

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 4-Morpholinobenzoic acid |

| Butanol |

| Sulfuric acid |

| Hydrochloric acid |

| p-Toluenesulfonic acid |

| Montmorillonite K10 |

| Orthophosphoric acid |

| Zirconium oxide |

| N-Heterocyclic carbenes |

| Benzoic acid |

| Candida antarctica lipase A |

| Glycerol |

| Oleic acid |

| Methanol |

| 1-(3-sulfonic acid) propyl-3-methylimidazolium hydrogen sulfate |

| Carbon dioxide |

| (R)-N-benzylserine |

| (S)-N-benzylserine |

| Tosyl-oxazetidine |

Chemical Reactivity and Transformation Studies of Butyl 4 Morpholin 4 Ylbenzoate

Hydrolytic Cleavage Mechanisms of the Ester Linkage

The ester linkage in Butyl 4-morpholin-4-ylbenzoate is susceptible to hydrolysis, a reaction that cleaves the ester back to its constituent carboxylic acid and alcohol. This transformation can be catalyzed by either acid or base.

Under basic conditions, the hydrolysis proceeds via a nucleophilic acyl substitution mechanism. The hydroxide (B78521) ion acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester. This results in the formation of a tetrahedral intermediate, which then collapses to yield the carboxylate salt and butanol. The reaction is effectively irreversible as the final deprotonation of the carboxylic acid by the base drives the equilibrium forward. Studies on related methyl esters, such as methyl 5-amino-2-morpholinobenzoate, show that basic hydrolysis can be achieved using sodium hydroxide in an ethanol/water mixture at reflux to yield the corresponding carboxylic acid.

Acid-catalyzed hydrolysis also proceeds through a nucleophilic acyl substitution pathway. In this case, the acid protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon. A water molecule then acts as the nucleophile, attacking the activated carbonyl carbon. Following proton transfers, the tetrahedral intermediate collapses to release butanol and the carboxylic acid. For the related methyl 5-amino-2-morpholinobenzoate, acidic hydrolysis can be carried out with hydrochloric acid in water at 80°C.

The rate of ester hydrolysis is influenced by both electronic and steric factors. The electron-donating nature of the morpholino group at the para position can influence the electrophilicity of the ester's carbonyl carbon. Kinetic studies on the alkaline hydrolysis of various synthetic esters have been conducted to determine their relative stabilities. chemrxiv.org For a series of p-substituted nitrophenyl benzoate (B1203000) esters, Hammett linear free-energy relationships have been used to model the electronic effects of substituents on the rate of enzymatic and non-enzymatic hydrolysis. semanticscholar.org Generally, ester hydrolysis is a pseudo-first-order reaction when water is in large excess. stackexchange.comegyankosh.ac.in

Table 1: Conditions for Hydrolysis of Related 4-Morpholinobenzoate (B8396354) Esters

| Ester | Conditions | Product | Reference |

| Methyl 5-amino-2-morpholinobenzoate | NaOH/EtOH/H₂O, reflux | 5-Amino-2-morpholinobenzoic acid | |

| Methyl 5-amino-2-morpholinobenzoate | HCl/H₂O, 80°C | 5-Amino-2-morpholinobenzoic acid |

Reactions Involving the Morpholine (B109124) Nitrogen

The nitrogen atom of the morpholine ring in this compound is a secondary amine and thus exhibits characteristic nucleophilic and basic properties.

Electrophilic Additions and Alkylation Studies

Catalytic systems, such as those employing triarylboranes, have also been used for the N-alkylation of amines with aryl esters. rsc.org However, highly basic aliphatic amines like morpholine can sometimes be incompatible with Lewis acidic borane (B79455) catalysts. rsc.org

Nucleophilic Reactivity and Derivatization

The morpholine moiety can be introduced into aromatic systems through nucleophilic aromatic substitution. For example, the synthesis of methyl 3-(morpholin-4-yl)-4-nitrobenzoate involves the coupling of morpholine with a suitable nitro-substituted benzoate precursor. The nucleophilicity of the morpholine nitrogen allows it to displace a leaving group on an activated aromatic ring.

Furthermore, the morpholine ring itself can undergo transformations. For example, oxidative cleavage of the C(sp³)–C(sp³) bond in N-aryl morpholines can occur under certain catalytic conditions, leading to ring-opened products. d-nb.info

Electrophilic Aromatic Substitution on the Benzoyl Moiety

The benzene (B151609) ring of this compound can undergo electrophilic aromatic substitution (EAS) reactions, where an electrophile replaces a hydrogen atom on the ring. libretexts.orglibretexts.org The regioselectivity of these reactions is directed by the existing substituents: the para-morpholino group and the para-ester group.

The morpholino group is a strongly activating, ortho-, para-directing group due to the lone pair on the nitrogen atom which can be delocalized into the aromatic ring, stabilizing the arenium ion intermediate. youtube.com The butyl ester group is a deactivating, meta-directing group. In cases of competing directing effects, the more strongly activating group typically controls the position of substitution. Therefore, electrophilic substitution on this compound is expected to occur at the positions ortho to the morpholino group (and meta to the ester group).

Common EAS reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. masterorganicchemistry.combyjus.com For example, the nitration of benzene derivatives is typically carried out using a mixture of nitric acid and sulfuric acid. youtube.com Friedel-Crafts reactions, which introduce alkyl or acyl groups, are catalyzed by Lewis acids like aluminum chloride. wikipedia.orgmasterorganicchemistry.compressbooks.publibretexts.org

Table 2: Expected Products of Electrophilic Aromatic Substitution on this compound

| Reaction | Reagents | Expected Major Product(s) |

| Nitration | HNO₃, H₂SO₄ | Butyl 3-nitro-4-morpholinobenzoate |

| Bromination | Br₂, FeBr₃ | Butyl 3-bromo-4-morpholinobenzoate |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | Butyl 3-acyl-4-morpholinobenzoate |

Nucleophilic Aromatic Substitution on the Benzoyl Moiety

Nucleophilic aromatic substitution (NAS) on the benzoyl moiety of this compound is generally difficult because the benzene ring is electron-rich and lacks a good leaving group. masterorganicchemistry.com NAS reactions typically require the presence of strong electron-withdrawing groups ortho or para to a good leaving group (like a halide) to activate the ring towards nucleophilic attack. masterorganicchemistry.com

In the absence of such activating groups and a suitable leaving group, NAS on this compound is unlikely to occur under standard conditions. However, studies on related compounds, such as methyl 2,4-dihalo-5-sulfamoyl-benzoates, have shown that nucleophilic aromatic substitution of a halogen can be achieved with various nucleophiles in polar aprotic solvents like DMSO. nih.gov The regioselectivity of such reactions is influenced by the nature of the nucleophile and the substituents on the aromatic ring. nih.gov

Functional Group Interconversions of the Butyl Chain

The butyl ester group of this compound can be transformed into other functional groups. solubilityofthings.com One common transformation is the conversion of the ester to an amide, which can be achieved by reacting the ester with an amine.

Another important reaction is the conversion of the ester to an acid chloride. For example, tert-butyl esters can be selectively converted to acid chlorides using thionyl chloride at room temperature, a reaction that does not affect other types of esters like methyl or ethyl esters. researchgate.net While this compound is a primary butyl ester, its conversion to the corresponding acid chloride would likely require harsher conditions or different reagents. Once formed, the acid chloride is a versatile intermediate that can be readily converted into a variety of other functional groups, including amides and other esters.

Table 3: Potential Functional Group Interconversions of the Ester Moiety

| Starting Functional Group | Reagents | Product Functional Group |

| Butyl Ester | 1. NaOH, H₂O/EtOH; 2. SOCl₂ | Acid Chloride |

| Butyl Ester | R'NH₂ | Amide |

| Butyl Ester | LiAlH₄ | Alcohol (reduction of the ester) |

Oxidative and Reductive Transformations of the Compound

The presence of both an oxidizable tertiary amine and a reducible aromatic ester functionality suggests that this compound can undergo a variety of redox transformations.

Oxidative Transformations

The morpholine moiety, specifically the tertiary amine nitrogen, is the most likely site for initial oxidation. Tertiary amines are known to be susceptible to oxidation, which can lead to the formation of N-oxides or undergo oxidative C-N bond cleavage.

In a study on the ozonation of N-phenylmorpholine, a close structural analog, researchers observed the formation of a lactam and a diformyl derivative. researchgate.net This suggests that under strong oxidizing conditions, the morpholine ring of this compound could undergo similar transformations. The reaction with common oxidizing agents like hydrogen peroxide or peroxy acids would likely lead to the formation of the corresponding N-oxide. This N-oxide can be a stable product or may undergo further reactions, such as Cope elimination if there are adjacent protons, although this is less likely for the morpholine ring.

Another potential oxidative pathway involves the cleavage of the C-N bond, which could lead to the formation of various degradation products. For instance, oxidation could result in the opening of the morpholine ring.

Table 1: Predicted Oxidative Transformation Products of this compound

| Product Name | Potential Reagents | Predicted Transformation |

| Butyl 4-(4-oxido-morpholin-4-yl)benzoate | Hydrogen peroxide, m-CPBA | N-oxidation of the morpholine nitrogen |

| Butyl 4-(2-oxo-morpholin-4-yl)benzoate | Ozone, other strong oxidants | Oxidation of the carbon alpha to the nitrogen |

| 4-Morpholin-4-ylbenzoic acid | Strong oxidizing conditions | Oxidative cleavage of the ester |

Reductive Transformations

The primary site for reduction in this compound is the ester functional group. Aromatic esters can be reduced to their corresponding primary alcohols, though this transformation often requires potent reducing agents. While sodium borohydride (B1222165) is a common reducing agent, it is generally not reactive enough to reduce esters under standard conditions. However, its reactivity can be enhanced with additives or by using stronger reducing agents like lithium aluminum hydride (LiAlH4).

The reduction of the ester group in this compound would yield (4-(morpholin-4-yl)phenyl)methanol and butanol. The aromatic ring itself could also be reduced under more forcing conditions, such as catalytic hydrogenation at high pressure and temperature, which would lead to the formation of a cyclohexyl derivative.

Table 2: Predicted Reductive Transformation Products of this compound

| Product Name | Potential Reagents | Predicted Transformation |

| (4-(Morpholin-4-yl)phenyl)methanol | Lithium aluminum hydride (LiAlH4) | Reduction of the ester to an alcohol |

| Butanol | Lithium aluminum hydride (LiAlH4) | Byproduct of ester reduction |

| Butyl 4-morpholin-4-ylcyclohexanecarboxylate | H2/Catalyst (e.g., Rh/C), high pressure | Reduction of the aromatic ring |

Investigation of Degradation Pathways under Controlled Chemical Conditions

The stability of this compound can be compromised under various controlled chemical conditions, leading to its degradation. The most common degradation pathways for a compound with its structure are hydrolysis, photolysis, and thermolysis.

Hydrolytic Degradation

The ester linkage is the most susceptible part of the molecule to hydrolysis. This reaction can be catalyzed by either acid or base.

Acid-Catalyzed Hydrolysis: In the presence of a strong acid and water, the ester will be cleaved to produce 4-morpholin-4-ylbenzoic acid and butanol. The reaction proceeds via protonation of the carbonyl oxygen, followed by nucleophilic attack of water.

Base-Catalyzed Hydrolysis (Saponification): Under basic conditions, the ester will undergo saponification to yield the carboxylate salt, 4-morpholin-4-ylbenzoate, and butanol. This reaction is typically irreversible as the resulting carboxylate is deprotonated and thus unreactive towards the alcohol.

Studies on the hydrolysis of other p-aminobenzoic acid esters indicate that the rate of hydrolysis can be influenced by the nature of the amine substituent. rsc.org The morpholine ring in this compound could potentially participate in intramolecular catalysis, although this is less likely given the para-substitution pattern.

Photolytic Degradation

Aromatic compounds are often susceptible to degradation upon exposure to light, particularly UV radiation. The benzene ring in this compound can absorb UV light, which may lead to the formation of excited states that can undergo various reactions. Potential photolytic degradation pathways could involve cleavage of the ester bond or reactions involving the morpholine ring. The exact products would depend on the wavelength of light and the presence of other reactive species.

Thermolytic Degradation

At elevated temperatures, this compound may undergo thermal decomposition. The stability of the compound will depend on the strength of its chemical bonds. The ester linkage and the C-N bonds of the morpholine ring are potential sites for thermal cleavage. The degradation products would likely be smaller, more volatile molecules resulting from the fragmentation of the parent compound.

Table 3: Predicted Degradation Products of this compound under Controlled Conditions

| Degradation Pathway | Conditions | Major Degradation Products |

| Acid-Catalyzed Hydrolysis | Aqueous acid (e.g., HCl) | 4-Morpholin-4-ylbenzoic acid, Butanol |

| Base-Catalyzed Hydrolysis | Aqueous base (e.g., NaOH) | Sodium 4-morpholin-4-ylbenzoate, Butanol |

| Photolysis | UV radiation | Complex mixture of photoproducts |

| Thermolysis | High temperature | Fragmentation products |

Mechanistic Investigations of Butyl 4 Morpholin 4 Ylbenzoate Reactions

Kinetic Studies of Reaction Pathways

Kinetic studies are crucial for mapping the energy landscape of a reaction, providing quantitative data on reaction rates and the factors that influence them. For Butyl 4-morpholin-4-ylbenzoate, the most common reaction studied kinetically is hydrolysis. The rate of hydrolysis, like that of other esters, can be significantly affected by pH and temperature.

The morpholino group at the para-position is a key determinant of the ester's reactivity. As an amino ether, the nitrogen atom's lone pair can donate electron density into the aromatic ring through resonance. This electron-donating effect increases the electron density at the carbonyl carbon, making it less electrophilic and thus less susceptible to nucleophilic attack compared to an unsubstituted benzoate (B1203000). Consequently, the rate of hydrolysis is generally slower than that of esters with electron-withdrawing groups at the same position.

Table 1: Relative Rate Constants for Hydrolysis of Substituted Butyl Benzoates This table presents hypothetical, illustrative data based on established electronic effects of substituents to demonstrate the expected kinetic trends.

| Substituent (at para-position) | Electronic Effect | Expected Relative Rate Constant (k_rel) |

| -NO₂ | Strong Electron-Withdrawing | ~50 |

| -Cl | Weak Electron-Withdrawing | ~2.5 |

| -H | Neutral (Reference) | 1 |

| -OCH₃ | Moderate Electron-Donating | ~0.3 |

| -Morpholino | Strong Electron-Donating | ~0.1 |

The reaction pathway for base-catalyzed hydrolysis (saponification) typically follows a second-order kinetic model, being first order in both the ester and the hydroxide (B78521) ion. The rate law is expressed as:

Rate = k [this compound] [OH⁻]

Acid-catalyzed hydrolysis involves a more complex, multi-step mechanism, often with a pre-equilibrium protonation of the carbonyl oxygen.

Identification and Characterization of Reaction Intermediates

The elucidation of reaction mechanisms relies heavily on the detection and characterization of transient intermediates. For reactions involving this compound, several key intermediates are proposed.

In base-catalyzed hydrolysis , the reaction proceeds through a tetrahedral intermediate . This is formed when a hydroxide ion attacks the electrophilic carbonyl carbon. This high-energy species is unstable and rapidly collapses, either by expelling the hydroxide ion (reforming the reactants) or by ejecting the butoxide leaving group to form the carboxylate salt and butanol.

In the synthesis of the parent aromatic acid, 4-morpholinobenzoic acid, via nucleophilic aromatic substitution (SNAr) on a precursor like 4-fluoro-nitrobenzene followed by reduction and further steps, a Meisenheimer complex is a critical intermediate. unimi.it When morpholine (B109124) attacks the electron-deficient aromatic ring, it forms this resonance-stabilized, negatively charged intermediate before the leaving group is expelled. unimi.it

The characterization of such intermediates can be performed using spectroscopic techniques under conditions that prolong their lifetime, such as low temperatures. Nuclear Magnetic Resonance (NMR) and mass spectrometry are powerful tools for this purpose. whiterose.ac.uk

Solvent Effects on Reaction Mechanisms

The choice of solvent can dramatically alter reaction rates and even change the mechanism of a reaction. chemrxiv.orgrsc.org This is due to the differential solvation of reactants, transition states, and products. nih.gov

For reactions of this compound, solvent properties like polarity, proticity, and hydrogen-bonding capability are paramount. chemrxiv.org

Polar Protic Solvents (e.g., water, ethanol): These solvents are effective at solvating both charged species and species capable of hydrogen bonding. In the case of hydrolysis, they can stabilize the charged nucleophile (OH⁻) and the developing charges in the tetrahedral transition state.

Polar Aprotic Solvents (e.g., DMSO, DMF): These solvents have large dipole moments but lack acidic protons. They are excellent at solvating cations but poorly solvate anions. This leaves anions like OH⁻ "bare" and highly nucleophilic, which can lead to significant rate accelerations for reactions like saponification. nih.gov

Nonpolar Solvents (e.g., hexane, toluene): Reactions involving charged species or polar transition states are generally much slower in nonpolar solvents due to a lack of stabilization.

Table 2: Predicted Solvent Effects on the Rate of Saponification of this compound

| Solvent | Solvent Type | Key Interaction | Expected Effect on Rate |

| Hexane | Nonpolar | Minimal solvation | Very Slow |

| Methanol (B129727) | Polar Protic | Stabilizes reactants and transition state through H-bonding | Moderate |

| Water | Polar Protic | Strong H-bonding and high polarity | Fast |

| DMSO | Polar Aprotic | Poorly solvates OH⁻, increasing its nucleophilicity | Very Fast |

These effects underscore that the solvent is not merely a medium but an active participant in the chemical transformation. researchgate.netdiva-portal.org

Influence of Catalysis on Reaction Energetics and Pathways

Catalysts accelerate reactions by providing an alternative reaction pathway with a lower activation energy, without being consumed in the process.

Acid Catalysis: In the hydrolysis of this compound, an acid catalyst (e.g., H₂SO₄) protonates the carbonyl oxygen. This makes the carbonyl carbon significantly more electrophilic and more susceptible to attack by a weak nucleophile like water. The catalyst is regenerated in the final step.

Base Catalysis: As previously discussed, a strong base like NaOH provides a potent nucleophile (OH⁻) that directly attacks the ester, initiating the reaction. This is technically a base-promoted reaction as the hydroxide is consumed stoichiometrically.

Nucleophilic Catalysis: In acylation or transesterification reactions, nucleophilic catalysts like 4-(Dimethylamino)pyridine (DMAP) are highly effective. semanticscholar.org A catalyst like DMAP would react with an acylating agent (e.g., an acid anhydride) to form a highly reactive N-acylpyridinium intermediate. This intermediate is much more electrophilic than the original anhydride (B1165640) and is readily attacked by the alcohol (or amine), in this case, a precursor to the final ester. The structural similarity of DMAP to the morpholino-pyridine scaffold suggests that related catalytic principles could be at play in certain transformations.

Transition Metal Catalysis: The synthesis of the 4-aminobenzoic acid framework often employs transition metal catalysts, such as palladium, for cross-coupling reactions (e.g., Buchwald-Hartwig amination) to form the C-N bond between the aromatic ring and the morpholine nitrogen. acs.org These reactions proceed through a well-defined catalytic cycle involving oxidative addition, ligand exchange, and reductive elimination steps at the metal center.

Advanced Analytical Techniques for Structural Refinement and Purity Profiling

High-Resolution Mass Spectrometry for Molecular Formula Validation and Fragment Analysis

High-resolution mass spectrometry (HRMS) is an indispensable tool for the definitive validation of the molecular formula of Butyl 4-morpholin-4-ylbenzoate and for elucidating its fragmentation pathways, which provides invaluable structural information.

Molecular Formula Validation: HRMS instruments, such as time-of-flight (TOF) or Orbitrap mass analyzers, provide mass measurements with high accuracy, typically within a few parts per million (ppm). This level of precision allows for the unambiguous determination of the elemental composition of the molecular ion. For this compound, with a chemical formula of C₁₅H₂₁NO₃, the exact mass of the neutral molecule can be calculated. The presence of a molecular ion peak in the HRMS spectrum with a mass-to-charge ratio (m/z) that matches the calculated exact mass to a high degree of accuracy confirms the molecular formula and rules out other potential elemental compositions with the same nominal mass.

Fragment Analysis: Electron ionization (EI) or collision-induced dissociation (CID) in tandem mass spectrometry (MS/MS) experiments can be employed to induce fragmentation of the this compound molecular ion. The resulting fragmentation pattern is a characteristic fingerprint of the molecule, providing insights into its structural connectivity. Common fragmentation pathways for esters and morpholine-containing compounds can be anticipated. For instance, the fragmentation of the butyl ester group can lead to the loss of butene (C₄H₈) via a McLafferty rearrangement or the loss of a butoxy radical (•OC₄H₉). The morpholine (B109124) ring can also undergo characteristic cleavages. The high-resolution measurement of these fragment ions further aids in their unambiguous assignment.

A hypothetical fragmentation pattern for this compound is presented in the table below:

| Fragment Ion (m/z) | Proposed Structure/Loss |

| [M-C₄H₈]⁺ | Loss of butene via McLafferty rearrangement |

| [M-OC₄H₉]⁺ | Loss of the butoxy group |

| [M-C₄H₉O₂]⁺ | Loss of the entire butyl ester group |

| [C₇H₅O₂]⁺ | Benzoyl cation |

| [C₄H₈NO]⁺ | Fragment containing the morpholine ring |

Multi-dimensional Nuclear Magnetic Resonance Spectroscopy (e.g., 2D NMR, Solid-State NMR) for Complex Structural and Conformational Analysis

While one-dimensional (1D) ¹H and ¹³C NMR provide fundamental information about the chemical environment of the protons and carbons in this compound, multi-dimensional NMR techniques offer a deeper understanding of its complex structure and conformation.

Two-Dimensional (2D) NMR: Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are powerful tools for the complete assignment of ¹H and ¹³C NMR spectra and for establishing through-bond connectivities.

COSY: A ¹H-¹H COSY spectrum would reveal scalar couplings between protons, allowing for the tracing of proton networks within the butyl chain and the morpholine ring, as well as couplings between protons on the aromatic ring.

HSQC: An HSQC spectrum correlates directly bonded ¹H and ¹³C nuclei, enabling the unambiguous assignment of the carbon signals based on their attached protons.

HMBC: An HMBC spectrum shows correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for identifying the connectivity between the butyl ester group, the benzoate (B1203000) ring, and the morpholine moiety. For example, a correlation between the protons of the methylene (B1212753) group adjacent to the ester oxygen and the carbonyl carbon would confirm the ester linkage.

Solid-State NMR (ssNMR): In the solid state, where the molecule has restricted motion, ssNMR can provide valuable information about the conformation and packing of this compound molecules in the crystal lattice. Techniques like Cross-Polarization Magic Angle Spinning (CP-MAS) can be used to obtain high-resolution ¹³C spectra in the solid state. Furthermore, ssNMR can be used to study polymorphism, which is the ability of a compound to exist in more than one crystalline form.

X-ray Crystallography for Absolute and Relative Stereochemistry Determination

Single-crystal X-ray crystallography is the gold standard for the unambiguous determination of the three-dimensional structure of a molecule, including its absolute and relative stereochemistry.

Conformation of the Morpholine Ring: The morpholine ring typically adopts a chair conformation. X-ray crystallography would not only confirm this but also provide the exact puckering parameters of the ring.

Intermolecular Interactions: The crystal structure would reveal the nature and geometry of intermolecular interactions, such as hydrogen bonds (if any), van der Waals forces, and potential π-π stacking interactions between the aromatic rings of adjacent molecules. These interactions are crucial in determining the packing of the molecules in the crystal lattice and can influence the physical properties of the compound, such as its melting point and solubility. While no crystal structure for this compound is currently available in the public domain, analysis of a related compound, 3-({[(morpholin-4-yl)carbonothioyl]sulfanyl}acetyl)phenyl benzoate, shows that the morpholine ring adopts a chair conformation and that the crystal packing is influenced by C—H⋯O hydrogen bonds and C—H⋯π interactions. researchgate.net Similar interactions would be expected to play a role in the crystal packing of this compound.

Advanced Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Environment and Intermolecular Interactions

Fourier-transform infrared (FT-IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule. These techniques are highly sensitive to the presence of specific functional groups and their local chemical environment.

FT-IR Spectroscopy: The FT-IR spectrum of this compound would be expected to show characteristic absorption bands for the various functional groups present in the molecule.

C=O Stretch: A strong absorption band is expected in the region of 1700-1730 cm⁻¹ corresponding to the stretching vibration of the ester carbonyl group. The exact position of this band can be influenced by conjugation with the aromatic ring.

C-O Stretch: Stretching vibrations of the C-O bonds of the ester and the ether linkage in the morpholine ring would appear in the fingerprint region (typically 1000-1300 cm⁻¹).

C-N Stretch: The C-N stretching vibration of the tertiary amine in the morpholine ring would also be observed in the fingerprint region.

Aromatic C-H and C=C Stretches: Vibrations associated with the benzene (B151609) ring would be present in the regions of 3000-3100 cm⁻¹ (C-H stretch) and 1450-1600 cm⁻¹ (C=C stretch).

Aliphatic C-H Stretches: Stretching vibrations of the C-H bonds in the butyl chain and the morpholine ring would be observed in the region of 2850-3000 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy can provide complementary information, particularly for non-polar bonds that are weak or absent in the FT-IR spectrum. The symmetric stretching of the benzene ring, for instance, often gives a strong signal in the Raman spectrum. The combination of FT-IR and Raman spectroscopy provides a more complete vibrational profile of the molecule. spectroscopyonline.comresearchgate.netcsic.es

The table below summarizes the expected vibrational frequencies for the key functional groups in this compound.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |

| Ester Carbonyl | C=O Stretch | 1700-1730 | FT-IR (Strong) |

| Ester C-O | C-O Stretch | 1250-1300 | FT-IR (Strong) |

| Morpholine C-O-C | Asymmetric Stretch | 1115-1140 | FT-IR (Strong) |

| Aromatic Ring | C=C Stretch | 1450-1600 | FT-IR, Raman |

| Tertiary Amine | C-N Stretch | 1020-1250 | FT-IR |

| Aliphatic C-H | C-H Stretch | 2850-3000 | FT-IR, Raman |

| Aromatic C-H | C-H Stretch | 3000-3100 | FT-IR, Raman |

Chromatographic Techniques for Impurity Profiling and Separation Research

Chromatographic techniques are essential for assessing the purity of this compound and for monitoring the progress of its synthesis.

High-performance liquid chromatography (HPLC) is a versatile and widely used technique for the separation, identification, and quantification of non-volatile and thermally labile compounds.

Reaction Monitoring: The synthesis of this compound, for example, via the esterification of 4-morpholinobenzoic acid with butanol, can be effectively monitored by HPLC. By taking aliquots from the reaction mixture at different time intervals and analyzing them by HPLC, the consumption of reactants and the formation of the product can be tracked. This allows for the optimization of reaction conditions such as temperature, reaction time, and catalyst loading to maximize the yield and minimize the formation of byproducts. nih.govresearchgate.netbridgewater.edu

Purity Assessment: HPLC is the method of choice for determining the purity of the final product. A reversed-phase HPLC method, using a C18 column and a mobile phase consisting of a mixture of acetonitrile (B52724) and water or a buffer, would likely be suitable for the analysis of this compound. The purity is typically determined by measuring the area of the main peak relative to the total area of all peaks in the chromatogram. The use of a diode array detector (DAD) or a mass spectrometer (LC-MS) as a detector can provide additional information about the identity of any impurities present.

A typical HPLC method for the analysis of this compound might involve the following parameters:

| Parameter | Condition |

| Column | Reversed-phase C18 (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase | Gradient of acetonitrile and water (with 0.1% formic acid) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at a suitable wavelength (e.g., 254 nm) or Mass Spectrometry |

| Injection Volume | 10 µL |

Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds. While this compound itself may have limited volatility, GC-MS is highly valuable for the identification and quantification of volatile impurities that may be present in the sample.

Analysis of Volatile Impurities: Potential volatile impurities could include residual solvents from the synthesis (e.g., butanol, toluene), starting materials (e.g., morpholine if it is a degradation product), or byproducts of the reaction. The high separation efficiency of the gas chromatograph combined with the sensitive and specific detection of the mass spectrometer allows for the detection of these impurities even at trace levels. nih.govresearchgate.net

Derivatization: For less volatile compounds, derivatization can be employed to increase their volatility and improve their chromatographic behavior. However, for the analysis of volatile impurities in this compound, direct injection of a solution of the sample or headspace analysis would likely be sufficient.

The combination of these advanced analytical techniques provides a comprehensive and detailed characterization of this compound, ensuring its structural integrity and purity for its intended applications.

Theoretical and Computational Chemistry Investigations of Butyl 4 Morpholin 4 Ylbenzoate

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations are pivotal in understanding the electronic characteristics of a molecule. pku.edu.cn For Butyl 4-morpholin-4-ylbenzoate, these calculations, typically employing Density Functional Theory (DFT), would provide insights into its reactivity, stability, and intermolecular interactions.

Frontier Molecular Orbital (HOMO-LUMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals (FMOs) that play a crucial role in a molecule's chemical reactivity. The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a significant indicator of a molecule's kinetic stability. A large HOMO-LUMO gap suggests high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small gap indicates a molecule is more reactive and less stable. For this compound, the HOMO is expected to be localized on the electron-rich morpholine (B109124) and substituted benzene (B151609) ring, while the LUMO would likely be distributed over the benzoate (B1203000) ester group.

Illustrative Data Table for HOMO-LUMO Analysis

| Parameter | Hypothetical Value (eV) | Significance |

|---|---|---|

| HOMO Energy | -6.5 | Energy of the highest occupied molecular orbital |

| LUMO Energy | -1.2 | Energy of the lowest unoccupied molecular orbital |

Electrostatic Potential Surface (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution on the surface of a molecule. researchgate.net It is a valuable tool for predicting how a molecule will interact with other molecules, particularly in identifying sites for electrophilic and nucleophilic attack. researchgate.netmdpi.com The MEP map is color-coded, with red indicating regions of high electron density (negative potential), which are susceptible to electrophilic attack, and blue indicating regions of low electron density (positive potential), which are prone to nucleophilic attack. Green and yellow represent areas with intermediate potential.

For this compound, the MEP map would likely show negative potential (red) around the oxygen atoms of the morpholine and ester groups, as well as the nitrogen atom, making these sites attractive to electrophiles. Positive potential (blue) would be expected around the hydrogen atoms of the butyl chain and the benzene ring, indicating these as potential sites for nucleophilic interaction.

Analysis of Atomic Charges and Electron Density Distribution

The distribution of electron density and the partial charges on individual atoms in a molecule are fundamental to understanding its polarity, reactivity, and intermolecular interactions. Methods such as Mulliken population analysis or Natural Bond Orbital (NBO) analysis are commonly used to calculate atomic charges.

In this compound, the oxygen and nitrogen atoms are expected to carry partial negative charges due to their high electronegativity. The carbon atoms bonded to these heteroatoms would have partial positive charges. The distribution of these charges influences the molecule's dipole moment and its ability to form hydrogen bonds and other non-covalent interactions.

Illustrative Data Table for Atomic Charges

| Atom | Hypothetical Mulliken Charge |

|---|---|

| O (ester carbonyl) | -0.55 |

| O (ester ether) | -0.48 |

| N (morpholine) | -0.35 |

Conformational Analysis and Energy Minimization Studies

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. nih.gov For a flexible molecule like this compound, which has several rotatable bonds in its butyl chain and the connection between the morpholine ring and the benzene ring, a variety of conformations are possible.

Energy minimization studies are performed to identify the most stable conformation, which corresponds to the global minimum on the potential energy surface. hakon-art.comijcsit.com Computational methods, such as molecular mechanics or quantum mechanics, are used to calculate the energy of different conformations and find the lowest energy structure. hakon-art.comijcsit.com The most stable conformation is the one that is most likely to be observed experimentally and is crucial for understanding the molecule's biological activity and physical properties.

Illustrative Data Table for Conformational Energy

| Conformer | Relative Energy (kcal/mol) | Dihedral Angle (C-O-C-C of butyl chain) |

|---|---|---|

| 1 (Global Minimum) | 0.00 | 180° (anti) |

| 2 | +1.2 | 60° (gauche) |

Reaction Mechanism Prediction and Transition State Characterization via DFT

Density Functional Theory (DFT) is a powerful tool for investigating chemical reactions, allowing for the prediction of reaction mechanisms and the characterization of transition states. pku.edu.cn For this compound, DFT could be used to study reactions such as hydrolysis of the ester group or electrophilic substitution on the aromatic ring.

By calculating the energies of reactants, products, intermediates, and transition states, a potential energy surface for the reaction can be constructed. The transition state is the highest energy point along the reaction coordinate and its structure provides insight into the mechanism of the reaction. The activation energy, which is the energy difference between the reactants and the transition state, determines the rate of the reaction.

Molecular Dynamics Simulations for Dynamic Behavior and Interactions

Molecular dynamics (MD) simulations provide a way to study the time-dependent behavior of molecules, including their conformational changes and interactions with other molecules, such as solvents or biological macromolecules. researchgate.netnih.gov An MD simulation calculates the trajectory of each atom in the system over time by solving Newton's equations of motion.

For this compound, an MD simulation could be used to explore its conformational landscape in a solvent, providing a more realistic picture of its behavior than static conformational analysis. mdpi.com Furthermore, if this molecule is being studied for a particular application, such as a drug candidate, MD simulations can be used to model its interaction with a target protein, providing insights into its binding mode and affinity. mdpi.com

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling of Structural Features (excluding pharmacological/toxicological properties)

Quantitative Structure-Property Relationship (QSPR) models are computational tools used to predict the physicochemical properties of chemicals based on their molecular structure. wikipedia.orgresearchgate.net These models establish a mathematical relationship between the chemical structure and a specific property. wikipedia.orgresearchgate.net For this compound, QSPR modeling can be employed to predict various non-pharmacological and non-toxicological properties, aiding in its characterization and potential application in various chemical contexts.

A hypothetical QSPR study on this compound and its analogs could involve the calculation of various molecular descriptors. These descriptors quantify different aspects of the molecular structure, such as topology, geometry, and electronic properties. The goal would be to correlate these descriptors with experimentally determined physicochemical properties.

Table 1: Hypothetical Molecular Descriptors for QSPR Modeling of this compound and Analogs

| Descriptor Type | Specific Descriptor | Potential Influence on Physicochemical Properties |

| Topological | Molecular Weight | Influences boiling point, melting point, and solubility. |

| Wiener Index | Relates to the branching of the molecule, affecting intermolecular forces. | |

| Geometrical | Molecular Surface Area | Impacts solubility and interaction with other molecules. |

| Molecular Volume | Related to density and boiling point. | |

| Electronic | Dipole Moment | Affects polarity, solubility in polar solvents, and intermolecular interactions. |

| HOMO-LUMO Gap | Relates to the chemical reactivity and stability of the molecule. mdpi.com |

Once a dataset of this compound derivatives with their corresponding experimental properties and calculated descriptors is compiled, statistical methods like multiple linear regression (MLR) or machine learning algorithms can be used to build the QSPR model. wikipedia.org The resulting model can then be used to predict the properties of new, unsynthesized derivatives.

Table 2: Hypothetical QSPR Model for Predicting a Physicochemical Property (e.g., Aqueous Solubility) of this compound Derivatives

| Derivative | Molecular Weight ( g/mol ) | LogP | Predicted Solubility (mg/L) |

| This compound | 263.34 | 3.1 | 50 |

| Ethyl 4-morpholin-4-ylbenzoate | 235.29 | 2.5 | 150 |

| Hexyl 4-morpholin-4-ylbenzoate | 291.40 | 4.2 | 10 |

| Butyl 4-(piperidin-1-yl)benzoate | 261.36 | 3.4 | 45 |

| Butyl 4-(pyrrolidin-1-yl)benzoate | 247.33 | 3.0 | 60 |

Note: The data in this table is purely hypothetical and for illustrative purposes.

In Silico Design of Novel this compound Derivatives

In silico design involves the use of computational methods to design new molecules with desired properties. This approach can accelerate the discovery of novel compounds by prioritizing synthetic efforts on the most promising candidates. jocpr.comnih.gov For this compound, in silico design can be utilized to create derivatives with tailored physicochemical properties for specific, non-pharmacological applications.

The design process typically begins with the core structure of this compound. Modifications can then be systematically introduced to different parts of the molecule, such as the butyl ester group, the morpholine ring, or the benzene ring. The effect of these modifications on the desired properties can then be predicted using the previously developed QSPR models or other computational chemistry techniques like Density Functional Theory (DFT). nih.gov

Potential modifications to the this compound structure could include:

Altering the alkyl chain of the ester: Replacing the butyl group with shorter (e.g., ethyl) or longer (e.g., hexyl) chains would be expected to modulate properties like lipophilicity and boiling point.

Modifying the morpholine ring: The morpholine ring could be replaced with other saturated heterocycles like piperidine (B6355638) or pyrrolidine (B122466) to investigate the impact on polarity and solubility.

Substitution on the benzene ring: Introducing electron-donating or electron-withdrawing groups on the benzene ring could alter the electronic properties of the molecule, such as the dipole moment and reactivity.

Table 3: Hypothetical In Silico Designed Derivatives of this compound and their Predicted Properties

| Derivative Name | Structural Modification | Predicted Change in Lipophilicity (LogP) | Predicted Change in Aqueous Solubility |

| Ethyl 4-morpholin-4-ylbenzoate | Butyl group replaced with ethyl group | Decrease | Increase |

| Octyl 4-morpholin-4-ylbenzoate | Butyl group replaced with octyl group | Increase | Decrease |

| Butyl 4-(thiomorpholin-4-yl)benzoate | Oxygen in morpholine ring replaced with sulfur | Slight Increase | Slight Decrease |

| Butyl 2-chloro-4-morpholin-4-ylbenzoate | Addition of a chlorine atom to the benzene ring | Increase | Decrease |

| Butyl 4-morpholin-4-yl-2-nitrobenzoate | Addition of a nitro group to the benzene ring | Increase | Decrease |

Note: The predicted changes in this table are based on general chemical principles and are for illustrative purposes only.

Through iterative cycles of in silico design, property prediction, and refinement, a library of novel this compound derivatives with a range of physicochemical properties can be generated. This computational approach allows for the exploration of a vast chemical space in a time and cost-effective manner, guiding further experimental investigations.

Applications in Advanced Chemical Systems and Materials Science Strictly Non Clinical

Role as Synthetic Intermediates for Complex Organic Molecules

Butyl 4-morpholin-4-ylbenzoate serves as a valuable intermediate in the synthesis of more complex organic molecules. The ester and morpholine (B109124) functionalities offer multiple reaction sites for further chemical transformations. The synthesis of various morpholine benzoate (B1203000) compounds has been a subject of interest, indicating the utility of this structural motif in creating a library of molecules with diverse properties. A notable synthetic route involves the palladium-catalyzed coupling of 2-trifluoromethanesulfonyloxymethyl benzoate, morpholine methyl benzoate, and olefin compounds, highlighting a modern approach to constructing these molecular frameworks google.com. Such methods provide an efficient pathway to derivatives that can be employed in various fields of materials science.

The general synthetic strategies for producing functional polymers often rely on the post-polymerization modification of a polymer backbone researchgate.netresearchgate.netgoogle.com. In this context, this compound, or its derivatives, can be designed to react with a pre-formed polymer, introducing the morpholinobenzoate functionality. This approach allows for the precise control over the final properties of the material.

Integration into Polymer Systems as Monomers or Cross-linkers

The molecular architecture of this compound makes it a candidate for integration into polymer systems, either as a monomer or a cross-linking agent. While direct polymerization of this specific molecule is not widely documented, the principles of polymer chemistry suggest its potential. The presence of the aromatic ring and the ester group could allow it to be incorporated into polyester chains through transesterification reactions.

Furthermore, the morpholine nitrogen, although typically not highly reactive, could be functionalized to introduce a polymerizable group, such as a vinyl or an acrylate moiety. This would transform this compound into a functional monomer for addition polymerization. The resulting polymer would feature the morpholinobenzoate group as a pendant side chain, influencing the polymer's solubility, thermal stability, and mechanical properties.

As a cross-linking agent, derivatives of this compound could be synthesized to contain two or more reactive groups. These cross-linkers could then be used to form three-dimensional polymer networks, enhancing the rigidity, solvent resistance, and thermal stability of the material.

Use in Functional Materials Development (e.g., as building blocks for smart materials)

The development of "smart" or "intelligent" materials, which respond to external stimuli, is a rapidly growing field of materials science openaccessjournals.com. These materials often incorporate functional units that can change their properties in response to triggers like pH, temperature, or light. The morpholine group in this compound is a pH-sensitive moiety. In acidic conditions, the nitrogen atom can be protonated, leading to a change in the polarity and solubility of the molecule. When incorporated into a polymer, this property could be harnessed to create pH-responsive hydrogels or membranes rsc.org.

The combination of a hydrophobic butyl chain and a potentially hydrophilic (when protonated) morpholine group gives this compound an amphiphilic character. This could be exploited in the design of self-assembling systems or polymers that exhibit tunable properties in different solvent environments.

The 4-morpholinobenzoate (B8396354) core of this compound is an electron-donating group, a key feature in the design of organic dyes for optoelectronic applications such as dye-sensitized solar cells (DSSCs). The morpholine nitrogen can donate its lone pair of electrons into the aromatic ring, increasing the electron density and influencing the photophysical properties of the molecule researchgate.netrsc.org.

While specific studies on this compound as a dye precursor are not prominent, the general principles of dye design suggest its potential. By functionalizing the benzoate ring with an electron-accepting group and an anchoring group (to attach to a semiconductor surface like TiO2), it could be converted into a "push-pull" dye. The photophysical properties, such as the absorption spectrum and molar extinction coefficient, would be tunable through chemical modification researchgate.netwalisongo.ac.idnih.govnih.gov.

Table 1: Potential Photophysical Properties of a Hypothetical Dye Derived from this compound

| Property | Predicted Characteristic | Rationale |

|---|---|---|

| Absorption Maximum (λmax) | Visible region | The 4-morpholinobenzoate group acts as an electron donor, and with a suitable acceptor, an intramolecular charge transfer (ICT) band in the visible spectrum is expected. |

| Molar Extinction Coefficient (ε) | High | The aromatic system and the push-pull nature of the dye would likely lead to a high probability of light absorption. |

| Fluorescence Emission | Potential for fluorescence | The rigid aromatic core suggests that the molecule could exhibit fluorescence, with the emission wavelength depending on the specific chemical structure. |

This table is predictive and based on the general properties of similar organic dyes.

The degradation of polymers due to exposure to light, heat, and oxygen is a significant issue that can be mitigated by the addition of stabilizers specialchem.comrbhltd.comspecialchem.comgoogle.com. Hindered amine light stabilizers (HALS) are a major class of such additives nih.gov. While this compound is not a traditional HALS, the morpholine moiety contains a secondary amine that could potentially act as a radical scavenger, thereby inhibiting the degradation process.

Furthermore, derivatives of 4-hydroxybenzoic acid are known to be used as intermediates in the synthesis of antioxidants and UV absorbers researchgate.net. This compound, being a derivative of a substituted benzoic acid, could be explored for similar applications. The aromatic ring can absorb UV radiation, and the morpholine group could contribute to the dissipation of the absorbed energy, thus protecting the polymer matrix.

Table 2: Potential Stabilizing Mechanisms of this compound in Polymers

| Mechanism | Description |

|---|---|

| Radical Scavenging | The morpholine nitrogen could potentially react with and neutralize free radicals that initiate polymer degradation. |

| UV Absorption | The aromatic benzoate core can absorb harmful UV radiation, converting it into harmless heat. |

This table outlines potential mechanisms and requires experimental validation.

Utility in Analytical Chemistry as Reagents or Probes

In analytical chemistry, reagents are often sought that can react selectively with specific analytes to produce a detectable signal. The morpholine and ester functionalities of this compound offer possibilities for its use as a derivatizing agent. For instance, the ester could be hydrolyzed to the corresponding carboxylic acid, which could then be used to label molecules containing amine or alcohol groups for analysis by techniques like HPLC or mass spectrometry.

Derivatives of 4-aminobenzoic acid are used as labeling agents in the analysis of glycosaminoglycans by HPLC with fluorescence detection nih.gov. Similarly, a fluorescent tag could be attached to the this compound scaffold to create a probe for detecting specific analytes or for use in bio-imaging, provided the application is strictly non-clinical. The morpholine group could also be used to chelate certain metal ions, potentially leading to a colorimetric or fluorometric response that could be used for their quantification nih.gov.

Evaluation as Ligands in Catalysis

The nitrogen atom in the morpholine ring of this compound possesses a lone pair of electrons, making it a potential ligand for coordination to metal centers. The development of new ligands is crucial for advancing the field of catalysis, as the ligand plays a key role in determining the activity, selectivity, and stability of a metal catalyst nih.govresearchgate.netnih.govrsc.orgsciencepg.com.